N-oleoyl alanine

Catalog No.
S903686
CAS No.
M.F
C21H39NO3
M. Wt
353.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-oleoyl alanine

Product Name

N-oleoyl alanine

IUPAC Name

(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid

Molecular Formula

C21H39NO3

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C21H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25/h10-11,19H,3-9,12-18H2,1-2H3,(H,22,23)(H,24,25)/b11-10-/t19-/m0/s1

InChI Key

CHQZBIVWDKADIA-GDWUOILNSA-N

SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O

Synonyms

N-Oleoyl-L-Alanine

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NC(C)C(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](C)C(=O)O

The exact mass of the compound N-oleoyl alanine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]. However, this does not mean our product can be used or applied in the same or a similar way.

N-oleoyl alanine (OlAla) is an endogenous N-acyl amino acid (NAA) consisting of an oleic acid tail conjugated to an alanine headgroup. In biochemical and pharmaceutical research, it is primarily procured as a stable, methylated analog of N-oleoyl glycine (OlGly) for use in lipid signaling, addiction modeling, and endocannabinoid system (ECS) research [1]. While structurally similar to other fatty acid amides, the alpha-methylation on the alanine moiety alters its receptor interaction profile and ex vivo stability [2]. For industrial and bioanalytical buyers, OlAla serves as a critical standard for HPLC-MS/MS lipidomic panels and a specialized probe for investigating PPARα-independent neurobehavioral pathways, offering distinct handling and analytical retention characteristics compared to unmethylated baselines [3].

Procuring generic N-acyl amides, such as N-oleoyl glycine (OlGly) or anandamide, as direct substitutes for N-oleoyl alanine fundamentally compromises both analytical reproducibility and pharmacological specificity. In bioanalytical workflows, unmethylated analogs like OlGly exhibit severe autosampler degradation during extended HPLC-MS/MS runs, dropping below the limit of quantitation (LOQ) within 24 to 48 hours, whereas OlAla maintains significantly higher matrix stability [1]. Pharmacologically, while both OlGly and OlAla attenuate reward-seeking behaviors in preclinical models, their mechanisms are not interchangeable; OlGly's efficacy is strictly dependent on peroxisome proliferator-activated receptor alpha (PPARα) activation, whereas OlAla operates through a distinct, PPARα-independent pathway [2]. Consequently, substituting OlAla with OlGly in receptor-knockout or antagonist assays will yield confounding mechanistic data [2].

Superior Autosampler Stability in High-Throughput Bioanalysis

In validated HPLC-MS/MS extraction protocols, the stability of lipid standards directly impacts the reproducibility of high-throughput automated runs. When prepared as quality control samples and held in an autosampler, N-oleoyl alanine demonstrates significantly better structural integrity over 48 hours compared to its unmethylated counterpart, N-oleoyl glycine [1]. Specifically, after 24 hours, OlAla concentrations were reduced by only 5% to 50%, whereas OlGly controls degraded by 47% to completely below the limit of quantitation (LOQ, 1 pmol) [1]. By 48 hours, OlGly was largely undetectable, while OlAla remained quantifiable [1].

Evidence DimensionAutosampler matrix stability (HPLC-MS/MS) at 24-48 hours
Target Compound DataOlAla (5-50% reduction at 24h; quantifiable at 48h)
Comparator Or BaselineOlGly (47% reduction to below LOQ at 24h; largely unquantifiable at 48h)
Quantified DifferenceOlAla avoids complete degradation below LOQ at 24-48h, unlike OlGly
ConditionsExtracted brain/plasma matrix controls in HPLC autosampler over 24-48 hours

For core facilities and CROs running large lipidomic batches, OlAla is a much more reliable internal standard or target analyte than OlGly, preventing false negatives due to in-queue degradation.

PPARα-Independent Mechanism in Behavioral Pharmacology

While both N-oleoyl alanine and N-oleoyl glycine are utilized to attenuate nicotine-induced conditioned place preference (CPP) in murine models, their receptor dependencies diverge significantly [1]. Co-administration of the PPARα antagonist GW6471 completely blocks the anti-reward effects of OlGly [1]. In stark contrast, GW6471 fails to block the effects of OlAla, demonstrating that OlAla prevents nicotine CPP through a distinct, PPARα-independent mechanism [1]. Both compounds show similar pharmacokinetic time-courses in plasma and brain, indicating this difference is driven by target affinity rather than metabolic clearance [1].

Evidence DimensionReversal of behavioral efficacy by PPARα antagonist (GW6471)
Target Compound DataOlAla (Efficacy NOT blocked by GW6471)
Comparator Or BaselineOlGly (Efficacy completely blocked by GW6471)
Quantified Difference100% divergence in PPARα dependency for the CPP behavioral response
ConditionsNicotine-induced CPP murine model with and without 2 mg/kg GW6471

Researchers investigating non-PPARα lipid signaling pathways in addiction must select OlAla, as OlGly will exclusively trigger the PPARα-dependent cascade.

Oral Bioavailability for In Vivo Efficacy Models

Unlike many lipid signaling molecules that require intraperitoneal or intravenous administration due to rapid first-pass metabolism, N-oleoyl alanine exhibits sufficient oral bioavailability to modulate central nervous system behaviors [1]. In rat models of acute naloxone-precipitated morphine withdrawal, oral pretreatment with OlAla at 20 mg/kg successfully reduced the establishment of conditioned place aversion (affective withdrawal) [1]. Lower oral doses (5 mg/kg) were sufficient to attenuate somatic withdrawal symptoms such as abdominal contractions, proving its viability for non-invasive dosing regimens [1].

Evidence DimensionEffective oral dose for behavioral modulation
Target Compound DataOlAla (Effective at 5 mg/kg for somatic, 20 mg/kg for affective withdrawal)
Comparator Or BaselineBaseline/Vehicle (0 mg/kg shows full withdrawal phenotype)
Quantified DifferenceDose-dependent reduction of withdrawal responses via oral route
ConditionsOral gavage pretreatment in naloxone-precipitated opioid withdrawal rat models

Procuring OlAla allows in vivo pharmacologists to design oral-dosing behavioral studies, avoiding the stress confounds associated with repeated intraperitoneal injections in addiction models.

High-Throughput Lipidomic Profiling and MS/MS Method Development

Due to its superior autosampler stability compared to unmethylated N-acyl glycines, OlAla is the preferred standard for calibrating LC-MS/MS equipment and validating extraction recoveries in large-scale lipidomic screening [1].

Preclinical Addiction and Reward Pathway Modeling

Because OlAla operates via a PPARα-independent mechanism, it is the exact compound required for researchers attempting to isolate alternative receptor targets in nicotine and opioid withdrawal models, distinct from the pathways activated by OlGly [2].

Oral Formulation Testing for Lipid Therapeutics

Given its demonstrated efficacy via oral administration in behavioral models, OlAla serves as an excellent structural template for pharmaceutical developers optimizing the oral bioavailability of fatty acid amides and endocannabinoid-like molecules [3].

XLogP3

7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

353.29299411 g/mol

Monoisotopic Mass

353.29299411 g/mol

Heavy Atom Count

25

Wikipedia

(2S)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid

Use Classification

Fatty Acyls [FA] -> Fatty amides [FA08] -> N-acyl amines [FA0802]

Dates

Last modified: 04-14-2024
1.Tan, B.,O/'Dell, D.K.,Yu, Y.W., et al. Identification of endogenous acyl amino acids based on a targeted lipidomics approach. J. Lipid. Res. 51(1), 112-119 (2010).

Explore Compound Types